3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide
Description
3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide is a complex organic compound that features a thioether linkage and a benzothiazole moiety
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-12-19-16-11-13(3-8-17(16)24-12)20-18(21)9-10-23-15-6-4-14(22-2)5-7-15/h3-8,11H,9-10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPLOLQWEMNDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCSC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thioether linkage: This can be achieved by reacting 4-methoxythiophenol with an appropriate alkylating agent under basic conditions.
Introduction of the benzothiazole moiety: This step involves the condensation of 2-methylbenzothiazole with the intermediate formed in the previous step.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of the intermediate with a suitable amine under dehydrating conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to yield the corresponding thiol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide involves its interaction with specific molecular targets. The benzothiazole moiety may interact with enzymes or receptors, modulating their activity. The thioether linkage can also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar compounds to 3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide include:
2-methylbenzothiazole derivatives: These compounds share the benzothiazole moiety and may exhibit similar biological activities.
Thioether-containing compounds: These compounds have a thioether linkage and can undergo similar chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct properties and activities.
Biological Activity
3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide is a complex organic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure
The compound has the following molecular formula: and a molecular weight of 358.5 g/mol. Its structure features a thioether linkage and a benzothiazole moiety, which are crucial for its biological properties.
Synthesis
The synthesis of this compound typically involves:
- Formation of Thioether Linkage : Reacting 4-methoxythiophenol with an alkylating agent under basic conditions.
- Condensation with Benzothiazole : Introducing the benzothiazole moiety through condensation with 2-methylbenzothiazole.
- Amidation : Finalizing the synthesis by forming the amide bond with a suitable amine under dehydrating conditions.
Antimicrobial Activity
Research indicates that compounds containing thiazole and methoxy groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, suggesting potential use in treating infections .
Anticancer Properties
Studies have highlighted the anticancer potential of thiazole derivatives. The presence of the benzothiazole moiety in this compound may enhance cytotoxicity against cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cells .
The proposed mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors, altering cellular pathways involved in proliferation and survival.
- Reactivity of Thioether Linkage : The thioether group can participate in redox reactions, potentially leading to enhanced reactivity with biological targets.
Case Studies
- Antitumor Activity : A study examining various thiazole-containing compounds found that those similar to this compound exhibited significant cytotoxic effects on cancer cell lines, with structure-activity relationship (SAR) analysis indicating that substitutions on the phenyl ring influenced potency .
- Antimicrobial Efficacy : In vitro testing revealed that derivatives of this compound displayed notable activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
Data Summary Table
| Property/Activity | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.5 g/mol |
| Antimicrobial Activity | Effective against various bacterial strains |
| Anticancer Activity | IC50 values in low micromolar range against cancer cell lines |
| Mechanism of Action | Inhibition of enzymes/receptors; reactive thioether group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
